Vinfosiltine

Cytotoxicity Antitumor screening Vinca alkaloid comparator

Standard vinca alkaloids suffer rapid cellular efflux and poor intracellular retention, limiting their use in intermittent dosing and resistance studies. Vinfosiltine solves this with an α-aminophosphonate side chain that delivers: • 54- to 167-fold intracellular accumulation, up to 33× higher than vincristine • 37-55% retention 3 h post-washout vs. <6% for vinblastine, enabling pulsatile protocols • Potent activity in P-gp-overexpressing MDR models, serving as a critical comparator for resistance-circumventing agents. This compound is the only vinca alkaloid probe with a phosphonate handle, unattainable from other clinical vincas.

Molecular Formula C51H72N5O10P
Molecular Weight 946.1 g/mol
Cat. No. B1240278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinfosiltine
Synonyms1-(3-(O(4)-deacetyl-3-demethoxycarbonylvincaleukoblastinyl)carbonylamino)-2-methylpropylphosphonic acid diethylester sulfate
S 12362
S 12363
S-12362
S-12363
vinxaltine
Molecular FormulaC51H72N5O10P
Molecular Weight946.1 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NC(C(C)C)P(=O)(OCC)OCC)O)O)CC)OC)C(=O)OC)O
InChIInChI=1S/C51H72N5O10P/c1-10-47(60)27-32-28-50(46(59)64-9,40-34(19-23-55(29-32)30-47)33-17-14-15-18-37(33)52-40)36-25-35-38(26-39(36)63-8)54(7)43-49(35)21-24-56-22-16-20-48(11-2,42(49)56)44(57)51(43,61)45(58)53-41(31(5)6)67(62,65-12-3)66-13-4/h14-18,20,25-26,31-32,41-44,52,57,60-61H,10-13,19,21-24,27-30H2,1-9H3,(H,53,58)/t32-,41+,42+,43-,44-,47+,48-,49-,50+,51+/m1/s1
InChIKeyBOELCLFVOBIXIF-ZUKHZXGLSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinfosiltine (S 12363) Procurement Guide


Vinfosiltine (code S12363, CAS 123286-00-0) is a synthetic vinca alkaloid derivative distinguished by the grafting of an optically active α-aminophosphonate at the C23 position of O4-deacetyl vinblastine [1]. This aminophosphonate appendage functions as a bioisostere of valine and is the critical structural determinant separating vinfosiltine from all other clinical vinca alkaloids [1]. The compound belongs to the tubulin-targeting antimitotic class, yet its phosphonate-bearing side chain confers cellular pharmacokinetic properties that are absent in vinblastine, vincristine, vindesine, and vinorelbine [2].

Unique phosphonate moiety
α‑Aminophosphonate absent from other vinca alkaloids; defines distinct cellular pharmacology.
Enhanced intracellular retention
Prolonged retention supports pulsatile exposure models and schedule‑dependent studies.
Differentiated microtubule disruption
Induces tubulin paracrystals without replicating vincristine‑associated neurotoxicity endpoints.

Why Classical Vincas Cannot Substitute for Vinfosiltine


Despite a shared tubulin-binding mechanism, vinfosiltine cannot be replaced by any other vinca alkaloid in experimental settings because its α-aminophosphonate side chain fundamentally alters cellular drug handling independent of target affinity [1]. While vinblastine and vincristine are actively extruded by drug-efflux pumps and exhibit poor intracellular retention, vinfosiltine achieves markedly higher intracellular concentrations and prolonged retention in tumor cells—properties not predicted by tubulin binding affinity alone [2]. This structural divergence means that substituting a generic vinca alkaloid into a protocol designed for vinfosiltine will yield quantitatively and mechanistically different results, particularly in models where drug accumulation or multidrug resistance is a variable.

Accumulation difference
Intracellular accumulation reported substantially higher than classical vincas; may shift potency and washout profiles.
Retention mismatch
Drug retention after washout differs markedly from vinblastine; direct protocol translation may require validation.
Phosphonate‑driven mechanism
The α‑aminophosphonate alters tubulin paracrystal dynamics; reference data from other vincas may not apply.

Vinfosiltine Quantitative Differentiation Evidence


Broad-Spectrum In Vitro Cytotoxicity

Vinfosiltine demonstrates 36- to 72-fold greater mean cytotoxicity than vincristine and vinblastine, respectively, across a panel of 2 murine and 37 human tumor cell lines using the microculture tetrazolium (MTT) assay [1]. In a separate study restricted to six human melanoma lines, vinfosiltine was 18- to 83-fold more potent than vindesine (the reference drug) in the MTT assay and 3- to 11-fold more potent in the clonogenic assay (IC50 for S12363: 4.6–11.6 nM vs. reference drugs: 24–6,770 nM after 1-hr exposure) [2]. This potency advantage is consistent across hematological, colorectal, lung, pancreatic, melanoma, and breast tumor lines, indicating that the quantitative differentiation is not confined to a single tumor type [1][2].

Broad cytotoxicity
Head-to-head
36‑72× more potent than VCR/VLB (MTT, 39 lines)
Supports broad cytotoxicity endpoint review.
Melanoma IC50 4.6–11.6 nM; potency advantage maintained at 72 h.
Cytotoxicity Antitumor screening Vinca alkaloid comparator

Cellular Accumulation and Retention

The α-aminophosphonate side chain of vinfosiltine confers cellular pharmacokinetic properties that are not shared by vinblastine or vincristine, despite comparable tubulin-binding affinities (apparent Kd: S12363 1.1–1.6 μM; VLB 1.2–1.7 μM; VCR 0.6–0.8 μM) [1]. After 1-hour exposure to 20 nM radiolabeled drug, intracellular accumulation of [³H]-S12363 in L1210 cells was 4- to 18-fold higher than [³H]-vinblastine and [³H]-vincristine, respectively. Critically, following a 3-hour washout in drug-free medium, 37%–55% of [³H]-S12363 was retained vs. 36%–47% for [³H]-VCR and less than 6% for [³H]-VLB [1]. The intracellular-to-extracellular accumulation ratio for S12363 (54- to 167-fold) substantially exceeded that of VCR (5- to 14-fold) and VLB (19- to 41-fold) [1]. Flow cytometry confirmed that at equitoxic concentrations, S12363 accumulated a higher percentage of L1210 cells in mitosis from the first 4–8 hours of treatment, an effect compatible with facilitated cellular uptake [2].

Cellular accumulation
Head-to-head
Accumulation factor up to 33× higher than vincristine
Supports retention‑mediated pulsatile exposure models.
37–55% retained after 3 h washout; >90% unmodified drug.
Cellular pharmacokinetics Drug accumulation Drug retention

In Vivo Antitumor Potency

In murine transplantable tumor models and human tumor xenografts, vinfosiltine achieved antitumor activity at least equivalent to reference vinca alkaloids while requiring substantially lower doses [1][2]. Across the in vivo tumor panel (P388 and L1210 leukemias, B16 melanoma, M5076 sarcoma, colon adenocarcinoma 38, and human NCI-H460 lung, PANC-1 pancreas, HT-29 colon, NCI-H125 lung, and A-431 vulvar xenografts), the optimal dosage of S12363 was 10- to 40-fold lower than that of vinblastine [1]. In a direct comparison within a multidrug-resistant renal carcinoma xenograft model (Kgg2), S12363 at 0.05 mg/kg/day induced 50% tumor regression, whereas vinblastine at 0.4 mg/kg/day—an 8-fold higher dose—was less effective [2]. In disseminated P388 leukemia and M5076 sarcoma models, S12363 active doses were 5- to 20-fold lower than those of vinblastine or vincristine [3].

In vivo potency
Head-to-head
10–40× lower optimal dose vs. vinblastine
Reported dose‑sparing potential in murine models.
Activity schedule‑dependent; xenograft response in colon, lung, pancreas.
In vivo efficacy Dose optimization Xenograft models

Vincristine-Resistant Tumor Activity

Vinfosiltine retains antitumor activity against a P388 leukemia subline selected for resistance to vincristine, demonstrating that the α-aminophosphonate modification partially circumvents mechanisms that confer resistance to first-generation vinca alkaloids [1]. In a P-glycoprotein (P-gp)-overexpressing human renal carcinoma xenograft (Kgg2), S12363 monotherapy at 0.05 mg/kg/day produced 50% tumor regression, and the addition of verapamil (20 mg/kg/day) potentiated this effect to a long-term 70% reduction in tumor growth [2]. In contrast, vinblastine at an 8-fold higher dose (0.4 mg/kg/day) was less effective both as monotherapy and in combination with verapamil under the identical protocol [2]. The differential is attributed not to higher tubulin-binding affinity—which is comparable to vinblastine—but to superior intracellular accumulation and retention that partially overcomes P-gp-mediated efflux [3].

Resistance circumvention
Head-to-head
Vinfosiltine: active vs. VCR‑resistant P388 Vincristine: inactive in same model
Supports resistance‑circumvention endpoint studies.
50% regression in P‑gp+ MDR renal xenograft at 0.05 mg/kg.
Drug resistance P-glycoprotein MDR reversal

Neurotoxicity Sparing

The biological activity of vinfosiltine is exquisitely dependent on the absolute configuration of the single asymmetric carbon atom in the α-aminophosphonate side chain. The epimer S12362, which differs from S12363 solely by the configuration at this carbon, is 300-fold less cytotoxic in vitro [1]. In vivo, S12362 is approximately 1,000-fold less potent than S12363 [1]. At the mechanistic level, S12362 binds tubulin with approximately 3- to 6-fold lower affinity (apparent Kd: 4.9–9.6 μM vs. 1.1–1.6 μM for S12363) and, unlike S12363, is neither accumulated nor retained intracellularly [2]. This stereochemical stringency far exceeds that observed between other vinca alkaloid congeners (e.g., vinblastine vs. vincristine) and demonstrates that the α-aminophosphonate pharmacophore exerts its differentiation through a highly specific chiral interaction governing cellular drug handling [1][2].

Neurotoxicity dissociation
Head-to-head
Vinfosiltine: strong tubulin aggregation; no neurotoxicity reported Vincristine: dose‑limiting neurotoxicity
Dissociates tubulin aggregation from neurotoxicity endpoint.
Brain microtubule protein assay; epimer S 12362 differs in paracrystal stability.
Stereochemistry Epimer selectivity Structure-activity relationship

Vinfosiltine Application Scenarios


SAR & Tubulin Pharmacology Studies

Vinfosiltine (S12363) and its epimer S12362 constitute a uniquely powerful matched-pair tool set for probing chiral recognition determinants in cellular drug uptake and intracellular trafficking. With a 300-fold in vitro and ~1,000-fold in vivo potency differential arising from the inversion of a single asymmetric carbon atom in the α-aminophosphonate side chain [1], this pair enables clean structure-activity relationship studies that cannot be performed with any other vinca alkaloid pair. Procurement of both epimers is recommended for laboratories investigating stereospecific drug-transporter interactions, intracellular binding site topology, or the development of chiral-resolution analytical methods for vinca alkaloid quality control.

Application
Selection Property
Validation Focus
Vinca alkaloid C23 side‑chain SAR
Stereochemical control with epimer S 12362
Tubulin binding and paracrystal induction, separated from neurotoxicity readouts
Drug resistance mechanism studies
Activity in vincristine‑resistant models
MDR substrate profiling and P‑gp interaction endpoints
Pulsatile exposure schedule research
Prolonged intracellular retention profile
Schedule‑dependent cytotoxicity modeling vs. vinblastine
Nanocarrier drug delivery research
Phosphonate moiety as lipid interaction handle
Pharmacokinetic linearity and metabolic stability in formulation context
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